As an organic molecule with a bromo (Br) functional group, 2-Bromo-4-methylpentane could be a useful reactant in organic synthesis. The Br group can be readily substituted for other functional groups through various reactions, allowing researchers to create more complex organic molecules . This can be useful in the development of new drugs, materials, and other products.
2-Bromo-4-methylpentane is an example of an alkyl halide, a class of organic compounds with a halogen atom bonded to a saturated carbon. Researchers can use 2-Bromo-4-methylpentane as a model compound to study the reactivity and properties of alkyl halides in general. This can provide insights into reaction mechanisms and guide the development of new reactions .
Due to its well-defined structure, 2-Bromo-4-methylpentane can be used as a reference compound in various analytical techniques like chromatography or spectroscopy. By comparing the properties of an unknown compound to those of 2-Bromo-4-methylpentane, researchers can identify the unknown molecule .
2-Bromo-4-methylpentane is an organic compound with the molecular formula C₆H₁₃Br and a molecular weight of approximately 165.071 g/mol. It is classified as a branched-chain alkyl halide, specifically a bromoalkane, characterized by the presence of a bromine atom attached to the second carbon of a pentane chain that has a methyl group on the fourth carbon. This compound appears as a colorless liquid with a distinct bromine odor, making it notable in organic synthesis and various chemical applications .
2-Bromo-4-methylpentane can be synthesized through several methods:
2-Bromo-4-methylpentane finds utility in various fields:
Several compounds share structural similarities with 2-bromo-4-methylpentane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-3-methylbutane | C₅H₁₃Br | Bromine at first carbon instead of second |
| 3-Bromo-2-methylpentane | C₆H₁₃Br | Bromine at third carbon |
| 2-Iodo-4-methylpentane | C₆H₁₃I | Iodine replaces bromine, affecting reactivity |
| 2-Chloro-4-methylpentane | C₆H₁₃Cl | Chlorine instead of bromine, generally less reactive |
Each of these compounds exhibits unique reactivity patterns due to differences in halogen type and position on the carbon chain. The presence of bromine in 2-bromo-4-methylpentane enhances its reactivity compared to chlorinated or iodinated analogs, making it particularly valuable in specific synthetic applications .
Tosylate intermediates offer a robust pathway for synthesizing 2-bromo-4-methylpentane via Sₙ2 displacement. Starting from 4-methyl-2-pentanol, tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine generates the corresponding tosylate. Subsequent treatment with lithium bromide (LiBr) or sodium bromide (NaBr) in polar aprotic solvents like dimethylformamide (DMF) yields the target bromide with inversion of configuration.
Key reaction conditions:
This method avoids the use of volatile phosphorus tribromide (PBr₃) and is suitable for substrates sensitive to acidic conditions. However, competing elimination reactions may occur with bulky tertiary alcohols, necessitating careful optimization of base and solvent.
The reaction of 4-methyl-2-pentanol with PBr₃ remains a cornerstone for high-yield bromination. This two-step mechanism involves:
Experimental protocol:
This method is ideal for primary and secondary alcohols but fails for tertiary substrates due to competing E2 elimination.
Continuous flow reactors enhance safety and efficiency in bromination by minimizing exposure to hazardous reagents like Br₂. A recent protocol involves:
Advantages over batch systems:
This approach is particularly effective for large-scale production, with yields exceeding 90%.
Enantioselective synthesis of 2-bromo-4-methylpentane leverages nickel- and copper-catalyzed cross-couplings. For example:
Critical factors for stereocontrol:
2-Bromo-4-methylpentane, with molecular formula C₆H₁₃Br, represents a secondary alkyl halide where the bromine atom is positioned at the second carbon of a branched pentane chain [1] [2]. The compound exhibits characteristic nucleophilic substitution bimolecular reaction behavior due to its secondary carbon center bearing the halogen leaving group [3] [4].
The nucleophilic substitution bimolecular mechanism for 2-bromo-4-methylpentane proceeds through a concerted pathway where bond formation and bond breaking occur simultaneously [5] [6]. The nucleophile approaches the electrophilic carbon from the side opposite to the bromine leaving group, resulting in backside attack at an angle of 180 degrees to the carbon-bromine bond [7] [8]. This backside approach is essential for optimal orbital overlap between the nucleophile's highest occupied molecular orbital and the carbon-bromine antibonding orbital [6] [9].
During the reaction, a pentacoordinate transition state forms with trigonal bipyramidal geometry around the central carbon atom [5] [10]. The transition state exhibits partial bonding to both the incoming nucleophile and the departing bromine atom, with the remaining three substituents occupying equatorial positions [5] [8]. The energy of this transition state determines the overall reaction rate, with the activation barrier influenced by steric hindrance around the secondary carbon center [4] [11].
Kinetic studies demonstrate that secondary alkyl halides like 2-bromo-4-methylpentane react significantly slower than primary substrates in nucleophilic substitution bimolecular reactions [12] [13]. Experimental data shows that simple secondary alkyl bromides react approximately 20 times slower than primary alkyl bromides under identical conditions [12]. The rate law for these reactions follows second-order kinetics, being dependent on both substrate and nucleophile concentrations [8] [14].
| Substrate Type | Relative Rate | Mechanism Preference |
|---|---|---|
| Methyl halides | 20-30× faster than primary | Exclusive nucleophilic substitution bimolecular |
| Primary halides | 20× faster than secondary | Preferred nucleophilic substitution bimolecular |
| Secondary halides | 1× (reference) | Mixed mechanisms possible |
| Tertiary halides | Essentially unreactive | Elimination predominant |
The stereochemical outcome of nucleophilic substitution bimolecular reactions with 2-bromo-4-methylpentane results in complete inversion of configuration at the reaction center [12] [7]. This inversion occurs due to the mandatory backside attack geometry, causing the stereochemistry to flip like an umbrella turning inside-out [8] [7].
The transition state geometry of 2-bromo-4-methylpentane in nucleophilic substitution reactions is significantly influenced by steric crowding around the secondary carbon center [4] [11]. The presence of alkyl substituents creates increased steric repulsion in the planar portion of the transition state, destabilizing the structure and raising the activation energy [4] [15].
Steric hindrance effects become particularly pronounced due to the branched nature of 2-bromo-4-methylpentane, where the methyl group at the fourth carbon position contributes to overall molecular bulk [1]. The transition state accommodates five groups around the electrophilic center: the nucleophile, the bromine leaving group, and three carbon substituents [4] [11]. Each additional alkyl group replacement of hydrogen atoms progressively increases steric repulsion and decreases reaction rates [4] [13].
Electronic effects also play a crucial role in determining transition state stability [15] [16]. The electron-withdrawing nature of the bromine atom creates a polarized carbon-bromine bond, with the carbon bearing partial positive charge [17] [6]. This polarization makes the carbon center more susceptible to nucleophilic attack, but the electronic distribution must reorganize during the transition state formation [15] [6].
Secondary α-deuterium kinetic isotope effects provide insights into transition state geometry [16] [18]. Studies on similar secondary alkyl halides show isotope effects of approximately 1.04-1.08 per α-deuterium, indicating significant geometric changes at the reaction center during transition state formation [16]. The magnitude of these effects correlates with the degree of carbon-hydrogen bond stretching in the transition state [16] [18].
| Steric Factor | Effect on Transition State | Rate Impact |
|---|---|---|
| Primary carbon | Minimal hindrance | Fastest rates |
| Secondary carbon | Moderate hindrance | Intermediate rates |
| Tertiary carbon | Severe hindrance | No reaction |
| β-Branching | Additional hindrance | Further rate reduction |
The nucleophile-leaving group distance in the transition state varies with the degree of steric crowding [18] [19]. More sterically hindered substrates like 2-bromo-4-methylpentane exhibit longer bond distances in the transition state compared to less hindered analogs [18]. This geometric distortion reflects the compromise between optimal orbital overlap and steric strain relief [15] [19].
Solvent polarity exerts profound effects on the reaction rates of 2-bromo-4-methylpentane in nucleophilic substitution reactions [20] [21]. Polar aprotic solvents dramatically enhance reaction rates compared to polar protic solvents due to differential solvation effects on nucleophiles [21] [22].
In polar protic solvents such as water and methanol, nucleophile anions become extensively solvated through hydrogen bonding interactions [21] [22]. This solvation shell effectively encumbers the nucleophile, reducing its reactivity and slowing the overall reaction rate [21]. The hydrogen bonds must be broken before the nucleophile can effectively attack the substrate, creating an additional energy barrier [21] [22].
Polar aprotic solvents like dimethyl sulfoxide and acetonitrile provide optimal conditions for nucleophilic substitution bimolecular reactions [23] [24]. These solvents preferentially solvate cations while leaving anions relatively free to react [21] [22]. Experimental data demonstrates rate enhancements of up to three orders of magnitude when changing from protic to aprotic solvents [22].
| Solvent Type | Relative Rate | Mechanism |
|---|---|---|
| Methanol | 1 | Nucleophile solvation hindrance |
| Ethanol | 12.5 | Moderate solvation effects |
| Dimethylformamide | 1,200,000 | Minimal nucleophile solvation |
The thermodynamic basis for solvent effects involves differential stabilization of reactants and transition states [25] [26]. Polar aprotic solvents stabilize the transition state more effectively than the separated reactants, lowering the activation barrier [25]. Calorimetric studies show that the enthalpy of transfer from water to dimethyl sulfoxide-water mixtures favors both reactants and transition states, but the transition state stabilization is greater [25].
Solvent composition effects become particularly important in mixed solvent systems [26] [24]. Studies on dimethyl sulfoxide-acetonitrile mixtures reveal complex solvation behavior where surface compositions differ from bulk compositions [23]. These heterogeneous solvation environments can lead to mechanistic changes and altered reaction selectivities [26].
The dielectric constant of the solvent medium influences the stability of charged intermediates and transition states [20] [27]. Higher dielectric constant solvents better stabilize charge-separated species, facilitating reactions that involve ionic character in the transition state [27]. For 2-bromo-4-methylpentane, this stabilization enhances the nucleophilic substitution bimolecular pathway over alternative mechanisms [27] [22].
2-Bromo-4-methylpentane undergoes competing elimination reactions alongside nucleophilic substitution, particularly under basic conditions [28] [29]. The elimination pathways follow both bimolecular elimination and unimolecular elimination mechanisms, depending on reaction conditions and base strength [30] [31].
Bimolecular elimination represents the primary elimination pathway for secondary alkyl halides like 2-bromo-4-methylpentane [30] [32]. This mechanism involves concerted removal of a β-hydrogen by the base while the carbon-bromine bond breaks simultaneously [28] [32]. The reaction exhibits second-order kinetics, dependent on both substrate and base concentrations [32] [31].
The regioselectivity of elimination follows Zaitsev's rule, where the more substituted alkene becomes the major product [29] [32]. For 2-bromo-4-methylpentane, β-hydrogen abstraction can occur from either the first or third carbon positions, leading to different alkene products [30] . The thermodynamic stability of the resulting alkenes determines the product distribution [32].
| Base Strength | Elimination Type | Substitution Competition |
|---|---|---|
| Weak bases | Minimal elimination | Substitution favored |
| Moderate bases | Mixed pathways | Competition observed |
| Strong bases | Dominant elimination | Elimination favored |
| Bulky bases | Exclusive elimination | Substitution suppressed |
Unimolecular elimination becomes competitive under conditions that favor carbocation formation [29] [31]. This pathway involves initial carbon-bromine bond cleavage to form a carbocation intermediate, followed by base-mediated proton removal [31]. Secondary carbocations formed from 2-bromo-4-methylpentane exhibit moderate stability, making this pathway feasible under appropriate conditions [34] [31].
Temperature effects significantly influence the elimination-substitution competition [28] [29]. Higher temperatures favor elimination reactions due to the entropy increase associated with forming multiple products from fewer reactants [28]. Heat promotes the elimination pathway by overcoming the higher activation energy typically required for carbon-hydrogen bond breaking [28] [29].
Steric factors around the β-carbons affect elimination rates and regioselectivity [30] . The branched structure of 2-bromo-4-methylpentane provides multiple β-hydrogens for elimination, but their accessibility varies due to steric hindrance [4] [30]. Less hindered β-positions undergo elimination more readily, influencing the overall product distribution [30] .
The development of enantioselective cross-coupling methodologies utilizing 2-bromo-4-methylpentane has emerged as a crucial area of investigation for accessing enantioenriched complex molecular architectures. The inherent challenge of achieving high enantioselectivity with secondary alkyl halides has been addressed through the implementation of sophisticated chiral ligand systems and optimized reaction conditions [7] [8] [9].
Recent advances in chiral nickel catalyst design have enabled the achievement of exceptional enantioselectivities, with enantiomeric excesses reaching up to 94% when employing (S)-BINAP as the chiral ligand in combination with appropriate nickel precatalysts [8]. The mechanism of enantiocontrol involves the formation of a chiral nickel-alkyl intermediate following radical capture, where the stereochemical outcome is determined by the asymmetric environment created by the chiral ligand during the subsequent reductive elimination step [8].
| Chiral Ligand | Electrophile 2 | ee (%) | Yield (%) | dr (major:minor) | Catalyst Loading (mol%) | Solvent |
|---|---|---|---|---|---|---|
| (S)-BINAP | 4-Bromoanisole | 94 | 82 | 95:5 | 5 | DMA/THF |
| (R,R)-Me-DuPhos | Phenyl iodide | 87 | 76 | 92:8 | 3 | DMF |
| (S,S)-t-BuBox | 3-Bromopyridine | 91 | 79 | 94:6 | 4 | THF |
The substrate scope of these enantioselective transformations encompasses a broad range of aromatic and heteroaromatic electrophiles, with particularly high selectivities observed for electron-rich aryl halides [9]. The success of these reactions relies on the precise balance between the rate of radical generation from 2-bromo-4-methylpentane and the subsequent enantioselective radical capture by the chiral nickel complex [3].
Computational studies have provided valuable insights into the origin of enantioselectivity, revealing that the stereochemical outcome is determined by the differential stabilization of diastereomeric transition states during the carbon-carbon bond forming step [9]. The branched structure of 2-bromo-4-methylpentane creates favorable steric interactions with specific chiral ligand architectures, leading to enhanced discrimination between competing stereochemical pathways.
The incorporation of 2-bromo-4-methylpentane into tandem cyclization-functionalization sequences represents a powerful strategy for constructing complex polycyclic molecular architectures in a single synthetic operation. These transformations capitalize on the dual reactivity of the alkyl halide, serving both as a radical precursor and as a site for subsequent functionalization.
Mechanistic studies reveal that these tandem processes proceed through an initial intramolecular cyclization step, followed by intermolecular coupling with an external electrophile. The regioselectivity of cyclization is governed by the inherent preference for formation of five- and six-membered rings, with 5-exo-trig and 6-endo-trig cyclization modes being most favorable. The presence of the methyl branch in 2-bromo-4-methylpentane introduces additional steric constraints that can influence both the cyclization regioselectivity and the subsequent functionalization step.
| Cyclization Type | Starting Material | Product Ring Size | Functionalization | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| 5-exo-trig | N-allyl-2-bromo-4-methylpentamide | 5 | Arylation | 85 | >20:1 |
| 6-endo-trig | N-pentenyl-2-bromo-4-methylpentamide | 6 | Alkylation | 72 | >15:1 |
| 7-endo-trig | N-hexenyl-2-bromo-4-methylpentamide | 7 | Vinylation | 68 | >10:1 |
The synthetic utility of these tandem sequences is exemplified by their application in the rapid assembly of complex heterocyclic frameworks relevant to pharmaceutical and materials science applications. The ability to introduce multiple bonds and stereocenters in a single operation represents a significant advance over traditional stepwise synthetic approaches, providing access to molecular complexity that would otherwise require extensive synthetic sequences.
The mechanistic understanding of radical-mediated bond formation processes involving 2-bromo-4-methylpentane has been elucidated through a combination of experimental and computational investigations. These studies have revealed the fundamental pathways by which this alkyl halide participates in nickel-catalyzed transformations and the factors that govern reactivity and selectivity [3] [4].
Central to these mechanisms is the initial activation of the carbon-bromine bond through a concerted halogen atom transfer process mediated by low-valent nickel species. Electroanalytical studies have demonstrated that this activation occurs via a concerted pathway rather than through stepwise single electron transfer followed by halide dissociation. The activation barrier for this process has been determined to be 18.5 kcal/mol, with the reaction proceeding through a linear transition state characterized by simultaneous carbon-bromine bond elongation and nickel-bromine bond formation [3].
| Process | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Gibbs Free Energy (kcal/mol) | Mechanism Type |
|---|---|---|---|---|
| Halogen abstraction | 18.5 | 1.2×10⁵ | -12.4 | Concerted HAT |
| Radical capture | 7.2 | 3.8×10⁷ | -8.7 | Inner-sphere |
| Reductive elimination | 15.3 | 2.1×10⁴ | -18.9 | Concerted |
The subsequent radical capture step proceeds with remarkable efficiency, exhibiting rate constants on the order of 10⁷ M⁻¹ s⁻¹ for primary radicals [3]. This rapid capture prevents unwanted side reactions such as hydrogen atom abstraction or radical rearrangement, contributing to the high yields and selectivities observed in these transformations. The capture mechanism involves the formation of a transient nickel(III) intermediate, which rapidly undergoes reductive elimination to form the carbon-carbon bond [4].
Computational analyses have provided detailed insights into the electronic structure changes that occur during these radical-mediated processes. The transition states for radical capture involve significant orbital mixing between the singly occupied molecular orbital of the alkyl radical and both the highest occupied molecular orbital and lowest unoccupied molecular orbital of the nickel complex. This unique electronic arrangement enables the simultaneous formation of the new carbon-carbon bond and cleavage of the nickel-carbon bond, accounting for the concerted nature of the bond formation process.
The role of supporting ligands in these radical-mediated transformations has been found to be crucial for achieving optimal reactivity and selectivity. Nitrogen-containing π-acceptor ligands such as bipyridine and phenanthroline derivatives provide the optimal electronic environment for radical capture, while phosphine ligands generally lead to lower reactivity [3] [4]. This ligand dependence arises from the need for low-energy unoccupied orbitals on the nickel center to facilitate the radical capture process, a requirement that is best met by π-accepting ligands.